2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine
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Overview
Description
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that belongs to the class of thiadiazines.
Preparation Methods
The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazinecarbodithioic acid with cyclic anhydrides, followed by condensation with oxalyl chloride or chloroacetic acid derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the compound .
Chemical Reactions Analysis
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities . In materials science, it has been explored for its potential use in the design of novel materials with unique electronic and optical properties . Additionally, its ability to form stable complexes with metal ions has made it a subject of interest in coordination chemistry .
Mechanism of Action
The mechanism of action of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical processes . For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and benzimidazole-thione derivatives . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has been studied for its anticancer and antimicrobial activities, while benzimidazole-thione derivatives have shown promise as antifungal and antiviral agents . The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities .
Properties
CAS No. |
569361-72-4 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2H-[1,3,5]thiadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
InChI Key |
IEZUYGFPCQEEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C=CC=CN=C2S1 |
Origin of Product |
United States |
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